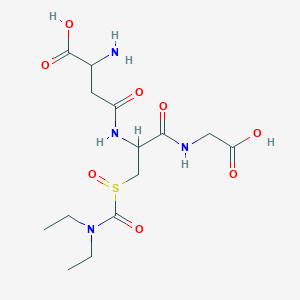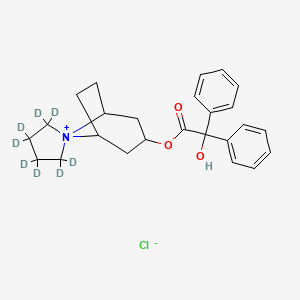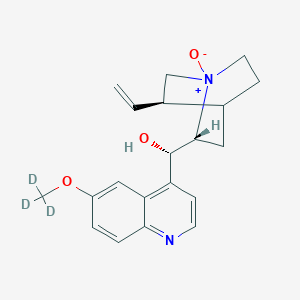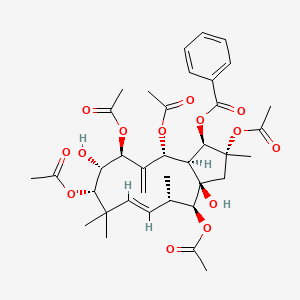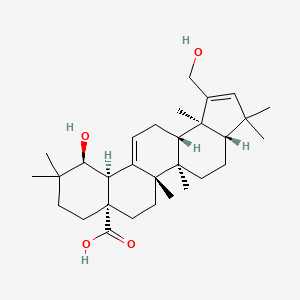
Ácido Sculponeático
Descripción general
Descripción
Sculponeatic acid is a fascinating compound that belongs to the class of A-ring contracted oleanane triterpenoids. It was first isolated from the plant Isodon sculponeata, a perennial herb mainly distributed in southwest China.
Aplicaciones Científicas De Investigación
Sculponeatic acid has a wide range of scientific research applications, making it a valuable compound in various fields :
Chemistry: It is used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Sculponeatic acid has shown potential in medicinal research, particularly in developing new therapeutic agents for treating various diseases.
Industry: The compound’s properties make it useful in industrial applications, such as in the development of new materials and catalysts.
Análisis Bioquímico
Biochemical Properties
Sculponeatic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. One of the primary interactions is with hydroxylases, which are enzymes that introduce hydroxyl groups into organic substrates. Sculponeatic acid has been shown to inhibit certain hydroxylases, thereby affecting the hydroxylation process . Additionally, sculponeatic acid interacts with proteins involved in the regulation of oxidative stress, potentially acting as an antioxidant .
Cellular Effects
Sculponeatic acid exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. By modulating these pathways, sculponeatic acid can alter gene expression and cellular metabolism . For instance, it can downregulate pro-inflammatory cytokines and upregulate anti-inflammatory mediators, thereby reducing inflammation . Furthermore, sculponeatic acid has been shown to induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, sculponeatic acid exerts its effects through various mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their activity. One notable mechanism is the inhibition of enzyme activity through direct binding to the active site . This inhibition can lead to changes in metabolic pathways and gene expression. Additionally, sculponeatic acid can activate certain signaling pathways by binding to cell surface receptors, leading to downstream effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sculponeatic acid have been studied over different time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that sculponeatic acid can have sustained effects on cellular function, particularly in terms of reducing oxidative stress and inflammation . Prolonged exposure to high concentrations of sculponeatic acid may lead to cytotoxic effects in certain cell types .
Dosage Effects in Animal Models
The effects of sculponeatic acid vary with different dosages in animal models. At low to moderate doses, sculponeatic acid has been shown to have beneficial effects, such as reducing inflammation and oxidative stress . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
Sculponeatic acid is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipases and oxidases, influencing the breakdown and oxidation of lipids . Additionally, sculponeatic acid can affect metabolic flux by modulating the activity of key enzymes in these pathways . This modulation can lead to changes in metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, sculponeatic acid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, sculponeatic acid can accumulate in specific compartments, such as the endoplasmic reticulum and mitochondria . This localization is crucial for its activity, as it allows sculponeatic acid to interact with target biomolecules in these compartments .
Subcellular Localization
The subcellular localization of sculponeatic acid plays a critical role in its function. It is primarily localized in the endoplasmic reticulum and mitochondria, where it can exert its effects on cellular metabolism and signaling . The targeting of sculponeatic acid to these compartments is facilitated by specific targeting signals and post-translational modifications . These modifications ensure that sculponeatic acid reaches its intended site of action, enhancing its efficacy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sculponeatic acid is primarily isolated from natural sources, specifically from the plant Isodon sculponeata. The isolation process involves extensive spectroscopic analysis to elucidate its structure . The compound is obtained as colorless needles with a molecular formula of C30H46O4 .
Industrial Production Methods
Currently, there are no well-documented industrial production methods for sculponeatic acid. The compound is mainly produced through natural extraction from Isodon sculponeata. Further research is needed to develop efficient synthetic routes for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Sculponeatic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Common reagents used in the reactions involving sculponeatic acid include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from the reactions of sculponeatic acid depend on the specific reagents and conditions used. These products can include modified triterpenoids with enhanced biological activities and improved stability.
Mecanismo De Acción
The mechanism of action of sculponeatic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to various biological responses. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that sculponeatic acid may influence cellular processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Sculponeatic acid is unique due to its A-ring contracted oleanane triterpenoid structure. Similar compounds include other triterpenoids such as ursolic acid, pomolic acid, and hyptadienic acid These compounds share some structural similarities but differ in their specific functional groups and biological activities
Propiedades
IUPAC Name |
(3aS,5aR,5bS,7aR,11S,11aS,13aS,13bS)-11-hydroxy-1-(hydroxymethyl)-3,3,5a,5b,10,10,13b-heptamethyl-4,5,6,7,8,9,11,11a,13,13a-decahydro-3aH-cyclopenta[a]chrysene-7a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-25(2)12-14-30(24(33)34)15-13-27(5)19(22(30)23(25)32)8-9-21-28(27,6)11-10-20-26(3,4)16-18(17-31)29(20,21)7/h8,16,20-23,31-32H,9-15,17H2,1-7H3,(H,33,34)/t20-,21-,22+,23-,27+,28+,29-,30-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBHOGULYDHHCV-XENLZXDWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(C(=CC5(C)C)CO)C)C)C2C1O)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4[C@@H](C(CC5)(C)C)O)C(=O)O)C)(C(=CC3(C)C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301098380 | |
| Record name | (3aS,5aR,5bS,7aR,11S,11aS,13aS,13bS)-3,3a,4,5,5a,5b,6,7,8,9,10,11,11a,13,13a,13b-Hexadecahydro-11-hydroxy-1-(hydroxymethyl)-3,3,5a,5b,10,10,13b-heptamethyl-7aH-cyclopenta[a]chrysene-7a-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301098380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1169806-02-3 | |
| Record name | (3aS,5aR,5bS,7aR,11S,11aS,13aS,13bS)-3,3a,4,5,5a,5b,6,7,8,9,10,11,11a,13,13a,13b-Hexadecahydro-11-hydroxy-1-(hydroxymethyl)-3,3,5a,5b,10,10,13b-heptamethyl-7aH-cyclopenta[a]chrysene-7a-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1169806-02-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3aS,5aR,5bS,7aR,11S,11aS,13aS,13bS)-3,3a,4,5,5a,5b,6,7,8,9,10,11,11a,13,13a,13b-Hexadecahydro-11-hydroxy-1-(hydroxymethyl)-3,3,5a,5b,10,10,13b-heptamethyl-7aH-cyclopenta[a]chrysene-7a-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301098380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the discovery of sculponeatic acid?
A1: Sculponeatic acid is a notable discovery because it represents the first naturally occurring example of an A-ring contracted oleanane triterpenoid. [] This unique structural feature distinguishes it from other known oleanane triterpenoids and could potentially lead to unique biological activities.
Q2: What information is available about the structural characterization of sculponeatic acid?
A2: The research paper primarily focuses on the isolation and structural elucidation of sculponeatic acid from the plant Isodon sculponeata. [] While the paper confirms its identification as a novel A-ring contracted oleanane triterpenoid, specific details like molecular formula, weight, and comprehensive spectroscopic data are not provided within the abstract. Further research publications are needed to explore these specific characteristics.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(4-Nitrobenzyl)thio]-9-β-D-ribofuranosylpurine-5'-monophosphate, Disodium Salt](/img/new.no-structure.jpg)
